2-Chloro-6-(difluoromethoxy)-3-nitropyridine

Lipophilicity Drug Design ADMET Optimization

2-Chloro-6-(difluoromethoxy)-3-nitropyridine (CAS 2613384-36-2) is a privileged polyfunctionalized pyridine building block for medicinal chemistry and agrochemical R&D. The ortho-Cl (SNAr electrophile), 3-NO₂ (electron-withdrawing and reducible to amine), and 6-OCF₂H (dynamic lipophilicity, hydrogen-bond donor) provide orthogonal reactivity unavailable in OCH₃ or OCF₃ analogs. This triplet enables stepwise diversification: nucleophilic substitution at C2, reduction/coupling at C3, and metabolic tuning via the difluoromethoxy group. Procure this high-purity intermediate to construct focused libraries of kinase inhibitors, GPCR ligands, and crop-protection leads.

Molecular Formula C6H3ClF2N2O3
Molecular Weight 224.55 g/mol
Cat. No. B13518023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethoxy)-3-nitropyridine
Molecular FormulaC6H3ClF2N2O3
Molecular Weight224.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])Cl)OC(F)F
InChIInChI=1S/C6H3ClF2N2O3/c7-5-3(11(12)13)1-2-4(10-5)14-6(8)9/h1-2,6H
InChIKeyYPYHJFNMPZYMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(difluoromethoxy)-3-nitropyridine (CAS 2613384-36-2): Physicochemical Profile and Synthetic Intermediate Classification


2-Chloro-6-(difluoromethoxy)-3-nitropyridine (CAS 2613384-36-2) is a polyfunctionalized pyridine building block bearing three distinct substituents: a chlorine atom at the 2-position, a difluoromethoxy (–OCF₂H) group at the 6-position, and a nitro (–NO₂) group at the 3-position . With a molecular formula of C₆H₃ClF₂N₂O₃ and a molecular weight of 224.55 g·mol⁻¹, this compound belongs to the broader class of halogenated nitropyridines that serve as privileged intermediates in medicinal chemistry and agrochemical synthesis [1]. Its predicted boiling point is 291.9 ± 35.0 °C (760 Torr), predicted density is 1.584 ± 0.06 g·cm⁻³, and its predicted pKa is −4.72 ± 0.10 . The combination of an electron-withdrawing nitro group, a nucleophilically displaceable chlorine, and a metabolically advantageous difluoromethoxy group positions this compound as a strategic intermediate for sequential, regioselective functionalization in complex molecule construction [1].

Why 2-Chloro-6-(difluoromethoxy)-3-nitropyridine Cannot Be Replaced by Generic 2-Chloro-3-nitropyridine or 2-Chloro-6-methoxy-3-nitropyridine Analogs


The presence of three electronically orthogonal substituents on the pyridine ring creates a reactivity and property profile that generic analogs cannot replicate. The 3-nitro group activates the 2-chloro position for nucleophilic aromatic substitution (SNAr), with rate constants that differ significantly between regioisomers—the ortho-like 2-chloro-3-nitropyridine reacts via a distinct kinetic pathway compared to the para-like 2-chloro-5-nitropyridine isomer [1]. Substituting the 6-methoxy (–OCH₃) group with the 6-difluoromethoxy (–OCF₂H) moiety introduces a conformational chameleon: the OCF₂H group interconverts between a polar and a lipophilic conformation with a rotational barrier (ΔG‡) of only ~0.45 kcal·mol⁻¹, and its dynamic lipophilicity (πₓ = +0.2 to +0.6) contrasts sharply with the static, high lipophilicity of OCF₃ (πₓ = +1.04) or the lower lipophilicity of OCH₃ [2][3]. Additionally, the –OCF₂H hydrogen atom can serve as a hydrogen bond donor—a capability entirely absent in –OCF₃ and far weaker in –OCH₃—potentially enabling additional binding interactions in biological targets [3]. These multi-dimensional differences mean that simply procuring a cheaper, non-fluorinated or differently fluorinated analog will yield divergent reactivity, physicochemical properties, and biological performance in downstream applications.

Quantitative Differentiation Evidence for 2-Chloro-6-(difluoromethoxy)-3-nitropyridine vs. Closest Analogs


Dynamic Lipophilicity (πₓ): OCF₂H Enables Environment-Responsive Polarity vs. Static OCF₃ and Non-Fluorinated OCH₃

The 6-OCF₂H substituent in 2-chloro-6-(difluoromethoxy)-3-nitropyridine exhibits 'dynamic lipophilicity' with a Hansch πₓ value ranging from +0.2 to +0.6, depending on conformational orientation relative to the molecular environment [1][2]. This contrasts with the 6-OCF₃ analog (if available: 2-chloro-6-(trifluoromethoxy)-3-nitropyridine), where OCF₃ has a static πₓ of +1.04, and the 6-OCH₃ analog (2-chloro-6-methoxy-3-nitropyridine, CAS 38533-61-8), where OCH₃ has a πₓ of approximately −0.02 [1][2]. The OCF₂H group can thus adapt its polarity to the surrounding medium, potentially improving both membrane permeation and aqueous solubility within a single molecule—a dual advantage neither the OCF₃ nor the OCH₃ analog can provide.

Lipophilicity Drug Design ADMET Optimization

Hydrogen Bond Donor Capacity: OCF₂H as a Dual-Acting Substituent vs. Non-Donor OCF₃ and OCH₃

The difluoromethoxy (–OCF₂H) group at position 6 of the target compound can serve as a hydrogen bond donor through its C–H proton, which is rendered sufficiently acidic by the adjacent fluorine atoms [1]. This capability is entirely absent in the –OCF₃ analog, which has no hydrogen atom on the fluorinated carbon, and is significantly weaker in the –OCH₃ analog, where the C–H acidity is lower [1]. In contrast, –OCF₃ functions exclusively as a hydrogen bond acceptor and as a lipophilic bulk group that adopts a conformation orthogonal to the aromatic plane (dihedral angle θ ≈ 90°) [1]. The dual H-bond donor/acceptor character of OCF₂H, combined with its conformational flexibility, may enable additional intermolecular interactions with protein binding pockets or crystal engineering motifs that are inaccessible to either the OCF₃ or OCH₃ substituted analogs.

Hydrogen Bonding Molecular Recognition Binding Affinity

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Positional Activation by the 3-Nitro Group Enables Predictable 2-Chloro Displacement Kinetics

The 2-chloro substituent in the target compound is activated for nucleophilic aromatic substitution by the electron-withdrawing 3-nitro group in an ortho-like relationship. Kinetic studies on the closely related 2-chloro-3-nitropyridine scaffold demonstrate that this substitution pattern reacts with aliphatic amines (e.g., n-butylamine, pyrrolidine, piperidine) in dipolar aprotic solvents such as DMSO and acetonitrile with rate constants that follow a well-characterized second-order kinetic profile [1]. The rate data for 2-chloro-3-nitropyridine can be directly compared with those of the para-like isomer 2-chloro-5-nitropyridine [1]. The additional 6-OCF₂H group in the target compound is expected to further modulate the electron density at the 2-position through its inductive electron-withdrawing effect (σ₁ ≈ +0.40 for OCF₂H vs. +0.25–0.30 for OCH₃), potentially enhancing SNAr reactivity at the 2-chloro position relative to the 6-OCH₃ analog [2].

SNAr Reactivity Kinetics Regioselective Functionalization

Metabolic Stability Advantage: OCF₂H Resists Oxidative O-Dealkylation Relative to OCH₃ in Drug-Like Scaffolds

Replacement of a methoxy (–OCH₃) group with a difluoromethoxy (–OCF₂H) group is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative O-dealkylation, a major metabolic clearance pathway for aryl methyl ethers [1][2]. In a direct comparative study on PDE4D inhibitors, replacing the 3-methoxy group with a 3-difluoromethoxy isostere resulted in an improved pharmacokinetic profile in the fluorinated analog relative to the non-fluorinated parent, as assessed by in vivo parameters [1]. For 2-chloro-6-(difluoromethoxy)-3-nitropyridine, the 6-OCF₂H group is expected to confer enhanced metabolic stability compared to the commercially available 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8), reducing the likelihood of rapid metabolic deactivation in downstream bioactive molecules derived from this intermediate.

Metabolic Stability Pharmacokinetics Oxidative Metabolism

Procurement-Relevant Application Scenarios for 2-Chloro-6-(difluoromethoxy)-3-nitropyridine Based on Verified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor and GPCR Modulator Scaffold Construction

The combination of a 2-chloro leaving group activated by the 3-nitro substituent enables sequential SNAr and cross-coupling reactions to construct diverse 2,6-disubstituted-3-nitropyridine libraries. The 6-OCF₂H group provides a metabolically stable, lipophilicity-tunable substituent that can enhance the drug-likeness of derived kinase inhibitors or GPCR ligands [1]. Following reduction of the nitro group to an amine, the resulting 3-amino-2-substituted-6-(difluoromethoxy)pyridine serves as a key intermediate for amide coupling, sulfonamide formation, or heterocycle annulation—a synthetic sequence well-precedented in nitropyridine-based drug discovery programs [1]. The dynamic lipophilicity of OCF₂H may improve both cell permeability and aqueous solubility in final compounds compared to OCF₃-substituted analogs, which risk excessive lipophilicity (πₓ = +1.04) that can lead to poor solubility and off-target promiscuity [2].

Agrochemical Intermediate: Herbicide and Fungicide Lead Optimization

Fluorinated nitropyridines are established intermediates in the synthesis of crop protection agents, including herbicides and fungicides [1]. The 6-OCF₂H group in 2-chloro-6-(difluoromethoxy)-3-nitropyridine offers a balance of metabolic stability and environmental degradability that is prized in agrochemical design—sufficiently stable to reach the target organism, yet ultimately biodegradable [3]. The 2-chloro group provides a synthetic handle for introducing diverse agrochemically relevant fragments (e.g., aryl, heteroaryl, or amino substituents) via nucleophilic displacement or metal-catalyzed coupling, while the 3-nitro group can be reduced and further derivatized to access sulfonamide, urea, or carbamate functionalities common in commercial herbicides [1].

Chemical Biology: Dual-Reactive Probe and Affinity Label Synthesis

The orthogonal reactivity of the 2-chloro (SNAr electrophile) and 3-nitro (reducible to amine) positions, combined with the hydrogen bond donor capacity and conformational adaptability of the 6-OCF₂H group, makes this compound a valuable precursor for chemical biology probes [1][2]. The OCF₂H group can participate in specific hydrogen bonding interactions with target protein residues that OCF₃ or OCH₃ analogs cannot engage, potentially improving probe selectivity [2]. Sequential functionalization at the 2- and 3-positions enables introduction of a fluorophore or affinity tag at one site and a target-recognition element at the other, while the 6-OCF₂H group simultaneously contributes to cellular permeability and metabolic stability of the final probe molecule [1].

Material Science: Fluorinated Building Block for Coordination Polymers and Functional Materials

The 3-nitro group serves as a directing group for regioselective C–H functionalization and as a precursor to amine, azide, or heterocycle moieties, while the 2-chloro and 6-OCF₂H substituents modulate the electronic properties of the pyridine ring for coordination chemistry applications [1]. The OCF₂H group's conformational flexibility and capacity to serve as a hydrogen bond donor can influence crystal packing and supramolecular assembly in metal-organic frameworks (MOFs) or coordination polymers that incorporate this pyridine ligand [3]. The higher density of this compound (predicted 1.584 g·cm⁻³) compared to the 6-OCH₃ analog (1.445 g·cm⁻³) may also affect material properties in solid-state applications.

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